molecular formula C20H19FN6O3 B2674437 (4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)(2-(4-fluorophenyl)-2H-tetrazol-5-yl)methanone CAS No. 1396878-69-5

(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)(2-(4-fluorophenyl)-2H-tetrazol-5-yl)methanone

Cat. No.: B2674437
CAS No.: 1396878-69-5
M. Wt: 410.409
InChI Key: MGMYRYMZIYXOPQ-UHFFFAOYSA-N
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Description

The compound (4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)(2-(4-fluorophenyl)-2H-tetrazol-5-yl)methanone is a complex organic molecule that features a combination of piperazine, benzo[d][1,3]dioxole, and tetrazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)(2-(4-fluorophenyl)-2H-tetrazol-5-yl)methanone typically involves multiple steps:

    Formation of the benzo[d][1,3]dioxole moiety: This can be achieved through the reaction of catechol with formaldehyde under acidic conditions to form the methylenedioxy bridge.

    Synthesis of the piperazine derivative: The benzo[d][1,3]dioxole derivative is then reacted with piperazine in the presence of a suitable base.

    Introduction of the tetrazole ring: The final step involves the reaction of the piperazine derivative with 4-fluorophenyl tetrazole under appropriate conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)(2-(4-fluorophenyl)-2H-tetrazol-5-yl)methanone: can undergo various chemical reactions, including:

    Oxidation: The benzo[d][1,3]dioxole moiety can be oxidized to form quinones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzo[d][1,3]dioxole moiety would yield quinones, while reduction of nitro groups would yield amines.

Scientific Research Applications

(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)(2-(4-fluorophenyl)-2H-tetrazol-5-yl)methanone: has several applications in scientific research:

Mechanism of Action

The mechanism of action of (4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)(2-(4-fluorophenyl)-2H-tetrazol-5-yl)methanone involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)(2-(4-fluorophenyl)-2H-tetrazol-5-yl)methanone: is unique due to its combination of structural features, which may confer distinct pharmacological properties and potential therapeutic applications.

Properties

IUPAC Name

[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-[2-(4-fluorophenyl)tetrazol-5-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19FN6O3/c21-15-2-4-16(5-3-15)27-23-19(22-24-27)20(28)26-9-7-25(8-10-26)12-14-1-6-17-18(11-14)30-13-29-17/h1-6,11H,7-10,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGMYRYMZIYXOPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC3=C(C=C2)OCO3)C(=O)C4=NN(N=N4)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19FN6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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